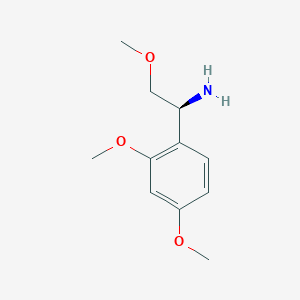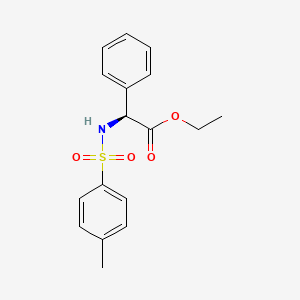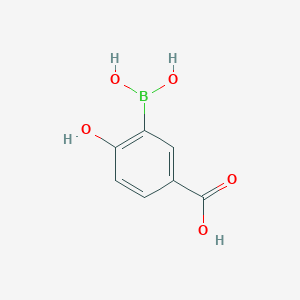
2-Amino-3-phenylpropan-1-ol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-phenylpropan-1-ol oxalate is a chemical compound with the molecular formula C11H15NO5 It is a derivative of 2-Amino-3-phenylpropan-1-ol, which is known for its applications in various fields of chemistry and biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenylpropan-1-ol oxalate typically involves the reaction of 2-Amino-3-phenylpropan-1-ol with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves dissolving 2-Amino-3-phenylpropan-1-ol in a suitable solvent, followed by the addition of oxalic acid. The mixture is then stirred and heated to facilitate the reaction. The product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-phenylpropan-1-ol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-phenylpropan-1-ol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-phenylpropan-1-ol oxalate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
Dapoxetine: A selective serotonin reuptake inhibitor used for the treatment of premature ejaculation[][4].
Uniqueness
2-Amino-3-phenylpropan-1-ol oxalate is unique due to its specific chemical structure and properties, which make it suitable for a variety of research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds[4][4].
Eigenschaften
Molekularformel |
C11H15NO5 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-amino-3-phenylpropan-1-ol;oxalic acid |
InChI |
InChI=1S/C9H13NO.C2H2O4/c10-9(7-11)6-8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9,11H,6-7,10H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
ZVRNHZQMHFXSDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CO)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12960385.png)









![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)



